4-(Chlorosulfonyl)phthalonitrile
Overview
Description
4-(Chlorosulfonyl)phthalonitrile is an organic compound with the molecular formula C8H3ClN2O2S. It is a derivative of phthalonitrile, characterized by the presence of a chlorosulfonyl group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various functional materials, including dyes, pigments, and advanced polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)phthalonitrile typically involves the chlorosulfonation of phthalonitrile. The reaction is carried out by treating phthalonitrile with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: Phthalonitrile is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Isolation: The resulting product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)phthalonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to form phthalic acid derivatives.
Condensation: It can participate in condensation reactions to form complex macrocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Hydrolysis: Hydrolysis is performed using aqueous acids or bases at moderate temperatures.
Condensation: Condensation reactions often require the presence of catalysts and are conducted at high temperatures.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Hydrolysis: Products include phthalic acid and its derivatives.
Condensation: Products include phthalocyanines and other macrocyclic compounds.
Scientific Research Applications
4-(Chlorosulfonyl)phthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of phthalocyanines, which are important dyes and pigments.
Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)phthalonitrile primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules. The compound’s ability to form stable intermediates and products is crucial for its effectiveness in these reactions.
Comparison with Similar Compounds
Similar Compounds
Phthalonitrile: The parent compound, lacking the chlorosulfonyl group, is less reactive but serves as a precursor for various derivatives.
4-(Methylsulfonyl)phthalonitrile: Similar in structure but with a methylsulfonyl group, it exhibits different reactivity and applications.
4-(Nitrosulfonyl)phthalonitrile: Contains a nitrosulfonyl group, leading to distinct chemical behavior and uses.
Uniqueness
4-(Chlorosulfonyl)phthalonitrile is unique due to its highly reactive chlorosulfonyl group, which allows for versatile modifications and the synthesis of a wide range of functional materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in both academic research and industrial applications.
Properties
IUPAC Name |
3,4-dicyanobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLLXVPDPQWJHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458362 | |
Record name | 4-(chlorosulfonyl)phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170697-25-3 | |
Record name | 3,4-Dicyanobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170697-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(chlorosulfonyl)phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonyl chloride, 3,4-dicyano | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(chlorosulfonyl)phthalonitrile in the synthesis of photodynamic agents?
A1: this compound serves as a crucial starting material in the multi-step synthesis of water-soluble, trisulfonated zinc phthalocyanines (ZnPcS3) []. These ZnPcS3 compounds are of significant interest for photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation, leading to the destruction of targeted cells, such as tumor cells.
Q2: How does the structure of the synthesized ZnPcS3 compounds, derived from this compound, influence their photodynamic activity?
A2: The research highlights the impact of structural modifications on the photodynamic efficacy of ZnPcS3 compounds derived from this compound []. The study investigated the effects of attaching different diiminoisoindoline derivatives with varying hydrophobicity to the core ZnPcS3 structure.
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